molecular formula C5H6O3 B7905701 2-Oxotetrahydrofuran-3-carbaldehyde CAS No. 53855-26-8

2-Oxotetrahydrofuran-3-carbaldehyde

Cat. No.: B7905701
CAS No.: 53855-26-8
M. Wt: 114.10 g/mol
InChI Key: YVWPGWMYXNVKQV-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₆O₃. It is a derivative of tetrahydrofuran, featuring both an aldehyde and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxotetrahydrofuran-3-carbaldehyde typically involves the oxidation of tetrahydrofuran derivatives. One common method is the oxidation of 3-hydroxytetrahydrofuran using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to achieve efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxotetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde or ketone carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Oxotetrahydrofuran-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde and ketone functional groups can participate in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.

Comparison with Similar Compounds

    Furfural: Another furan derivative with an aldehyde group, used in the production of resins and as a solvent.

    Tetrahydrofuran-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its reactivity and applications.

Uniqueness: 2-Oxotetrahydrofuran-3-carbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the same molecule, providing a versatile platform for various synthetic transformations. Its dual functionality allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-oxooxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-4-1-2-8-5(4)7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWPGWMYXNVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537994
Record name 2-Oxooxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53855-26-8
Record name 2-Oxooxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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